molecular formula C7H14ClN3O4 B8133196 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride

Cat. No.: B8133196
M. Wt: 239.66 g/mol
InChI Key: MGWZHGPYGDWUMX-WCCKRBBISA-N
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Description

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride is a compound that belongs to the class of amino acid derivatives. It is a glycine derivative and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride typically involves the reaction of glycine derivatives with other amino acids under controlled conditions. The reaction conditions often include the use of specific solvents, temperature control, and pH adjustments to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of biomaterials and biochemical analysis.

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride apart from these similar compounds is its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4.ClH/c1-4(10-5(11)2-8)7(14)9-3-6(12)13;/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWZHGPYGDWUMX-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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